molecular formula C16H16N4OS B6038740 2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine

2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine

Cat. No. B6038740
M. Wt: 312.4 g/mol
InChI Key: XHFGAHCFARUTFS-UHFFFAOYSA-N
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Description

2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine, also known as TPOP, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule has a unique structure that makes it an attractive candidate for a variety of studies, including those related to biochemistry, pharmacology, and physiology. In

Mechanism of Action

The mechanism of action of 2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine is not fully understood, but it is thought to involve the binding of the molecule to metal ions, particularly copper ions. 2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine has been shown to bind to copper ions with high affinity, and its fluorescence is quenched upon binding. This has led to the development of 2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine as a fluorescent probe for detecting and imaging copper ions in living cells. 2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine has also been shown to have antioxidant properties, which may be related to its ability to bind to metal ions.
Biochemical and Physiological Effects
2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, metal ion binding, and fluorescence. In addition, 2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine has been shown to have cytotoxic effects on cancer cells, suggesting that it may have potential as a therapeutic agent. However, more research is needed to fully understand the biochemical and physiological effects of 2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine in lab experiments is its ability to selectively bind to metal ions, particularly copper ions. This makes it an attractive tool for studying the role of copper ions in cellular processes. In addition, 2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine is a fluorescent probe, which makes it easy to detect and image in living cells. However, there are also limitations to using 2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine in lab experiments. For example, 2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine may have off-target effects, and its cytotoxic effects on cancer cells may limit its use in certain types of experiments.

Future Directions

There are many future directions for research on 2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine. One area of research that is particularly promising involves the use of 2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine as a therapeutic agent for diseases that are associated with copper dysregulation, such as Wilson's disease. Another area of research involves the development of new fluorescent probes based on the structure of 2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine, which may have improved properties for detecting and imaging metal ions in living cells. Finally, more research is needed to fully understand the biochemical and physiological effects of 2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine, as well as its potential applications in a variety of scientific research fields.

Synthesis Methods

2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine can be synthesized using a variety of methods, including the reaction of 2-bromopyridine with 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxaldehyde in the presence of a base. The resulting product can then be reacted with pyrrolidine to yield 2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine. Other methods for synthesizing 2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine have also been reported, including the use of palladium-catalyzed cross-coupling reactions and the reaction of 2-bromopyridine with 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of thionyl chloride.

Scientific Research Applications

2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine as a fluorescent probe for detecting and imaging metal ions in living cells. 2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine has been shown to selectively bind to copper ions, and its fluorescence can be used to monitor changes in copper ion concentrations in cells. This has important implications for studying the role of copper ions in cellular processes, as well as for developing new diagnostic and therapeutic tools for diseases that are associated with copper dysregulation.

properties

IUPAC Name

5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-2-8-17-12(5-1)13-6-3-9-20(13)11-15-18-16(19-21-15)14-7-4-10-22-14/h1-2,4-5,7-8,10,13H,3,6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFGAHCFARUTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=NC(=NO2)C3=CC=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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